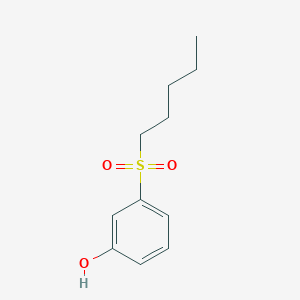

3-Pentylsulfonylphenol

Description

The journey to understanding complex organic molecules is often built upon the foundational knowledge of their constituent parts. In the case of sulfonylphenols, this involves tracing the historical and contemporary research trajectories of both phenolic and sulfonyl compounds.

The study of phenolic compounds has a rich history, with many of these molecules first isolated from natural sources and utilized for their medicinal and antiseptic properties long before their chemical structures were fully understood. molbase.com The term "polyphenol" has been in use since at least 1894, highlighting the long-standing interest in this class of compounds. nih.gov Phenol (B47542) itself was famously used by Joseph Lister in the 19th century as an antiseptic, dramatically reducing mortality from surgical amputations. molbase.com The development of systematic nomenclature became crucial as the number of known phenolic compounds grew, many of which were initially given trivial names based on their source, such as vanillin (B372448) from vanilla beans. molbase.com

The chemistry of sulfonyl compounds, characterized by a sulfur atom double-bonded to two oxygen atoms, has its origins in the 19th century, with the first synthesis of such compounds occurring in the 1830s. researchgate.net A pivotal moment in the history of sulfonyl compounds was the discovery of sulfonamide drugs in the 1930s. researchgate.net Prontosil, the first of these antibacterial agents, was found to be a prodrug that metabolizes in the body to sulfanilamide, the active antibacterial agent. nih.gov This discovery opened the door to the development of a wide range of sulfa drugs and cemented the importance of the sulfonyl group in medicinal chemistry. researchgate.netnih.gov

In modern organic synthesis, the combination of phenolic and sulfonyl functionalities within a single molecular framework has proven to be of considerable interest. Phenols are recognized as crucial building blocks in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials. google.com The development of methods for the C-H functionalization of free phenols is an active area of research, offering efficient ways to increase molecular complexity. acs.org

The phenol-sulfonyl architecture, in particular, has been explored for the creation of compound libraries with diverse biological activities. nih.gov For instance, research has shown that certain sulfonylphenol derivatives exhibit promising antimalarial and anticancer properties. nih.gov Furthermore, complex molecules incorporating the sulfonylphenol motif have been synthesized and evaluated as selective antagonists for the serotonin (B10506) 5-HT(6) receptor, highlighting their potential in neuroscience research. researchgate.net

Modern synthetic methodologies are continually being developed to facilitate the construction of sulfonylated phenols. Electrochemical methods, for example, offer a mild and efficient way to synthesize sulfonylated hydroquinones and other sulfonylphenol derivatives, often avoiding the need for harsh reagents. nih.gov The sulfur-phenolate exchange (SuPhenEx) reaction is another recently developed, high-yielding method for the synthesis of sulfonamides from phenolic precursors at room temperature. curiaglobal.com These advanced synthetic tools underscore the ongoing importance of the phenol-sulfonyl architecture in contemporary organic chemistry.

The absence of specific research on 3-Pentylsulfonylphenol gives rise to a number of pertinent research questions that could form the basis of future investigations:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity? Could modern methods like electrochemical sulfonylation be adapted for its synthesis?

Physicochemical Properties: What are the key physicochemical properties of this compound, such as its pKa, solubility in various solvents, and crystallographic structure?

Reactivity: How does the pentylsulfonyl group at the meta-position influence the reactivity of the phenolic hydroxyl group and the aromatic ring?

Biological Activity: Does this compound exhibit any interesting biological activities, for example, as an antimicrobial, antioxidant, or as a modulator of specific enzymes or receptors? Structure-activity relationship (SAR) studies of related compounds could provide a starting point for targeted screening.

Given the lack of experimental data, the following table presents predicted or general properties for this compound based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

It is crucial to emphasize that the data in this table is theoretical and awaits experimental verification. The lack of dedicated research on this compound highlights a niche area for future academic and industrial investigation within the broader and more established field of sulfonylphenol chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-pentylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-3-4-8-15(13,14)11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPCHNBEMKLMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)C1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentylsulfonylphenol

Conventional Synthetic Routes to 3-Pentylsulfonylphenol

Conventional methods for the synthesis of aryl sulfones, which can be adapted for this compound, typically involve the formation of the carbon-sulfur bond through electrophilic aromatic substitution or nucleophilic substitution reactions.

Direct sulfonation of phenol (B47542) typically introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, rather than a pentylsulfonyl group. The reaction of phenol with concentrated sulfuric acid is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is temperature-dependent; at lower temperatures (around 25°C), the ortho-isomer, o-phenolsulfonic acid, is favored, while at higher temperatures (around 100°C), the thermodynamically more stable para-isomer, p-phenolsulfonic acid, predominates. mlsu.ac.invedantu.comsciencemadness.org

To obtain this compound, a multi-step sequence would be necessary following direct sulfonation. This would involve the conversion of the sulfonic acid to a sulfonyl chloride, followed by a reduction to a sulfinate, and subsequent alkylation with a pentyl halide. A more direct, albeit related, approach falls under Friedel-Crafts chemistry.

Grignard reagents are versatile nucleophiles in organic synthesis and can be employed to form carbon-carbon and carbon-sulfur bonds. organic-chemistry.orgnih.gov A plausible retrosynthetic analysis for this compound using a Grignard reagent could involve the reaction of a pentyl Grignard reagent with a suitably protected 3-hydroxyphenyl sulfonyl derivative.

For instance, 3-bromophenol (B21344) can be protected, for example as a methoxymethyl (MOM) ether, and then converted to the corresponding Grignard reagent, 3-(methoxymethoxy)phenylmagnesium bromide. The synthesis of the target sulfone would then require a reaction with a pentyl-containing electrophilic sulfur reagent. A more common approach involves the reaction of an aryl Grignard reagent with an alkyl sulfonyl chloride, though this can sometimes lead to side products.

Alternatively, an iron-catalyzed cross-coupling reaction between an aryl Grignard reagent and an alkyl sulfone has been reported, which could be adapted for this synthesis. nih.gov The reaction of phenylmagnesium bromide with pentyl phenyl sulfone in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃) could potentially be explored for the formation of the C-S bond. nih.gov

A general representation of a Grignard-based approach is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Phenol | 3-Bromophenol with Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA) | 1-Bromo-3-(methoxymethoxy)benzene |

| 2 | Grignard Formation | 1-Bromo-3-(methoxymethoxy)benzene with Magnesium (Mg) turnings in THF | 3-(Methoxymethoxy)phenylmagnesium bromide |

| 3 | Sulfone Formation | Reaction with Pentanesulfonyl chloride | 3-(Methoxymethoxy)phenyl pentyl sulfone |

| 4 | Deprotection | Acidic workup (e.g., HCl) | This compound |

This table represents a hypothetical synthetic route based on established Grignard chemistry.

While the name suggests acylation, the most direct conventional route to aryl sulfones is the Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). acs.orgscispace.com

For the synthesis of this compound, the direct Friedel-Crafts sulfonylation of phenol with pentanesulfonyl chloride would be a primary consideration. However, the hydroxyl group of phenol is a strong activating group, which can lead to challenges such as polysubstitution and competing O-sulfonylation to form the phenyl pentanesulfonate ester. echemi.com The reaction of phenols with sulfonyl chlorides often leads to the formation of sulfonate esters. researchgate.netresearchgate.net

To circumvent these issues, a Fries rearrangement of the initially formed phenyl pentanesulfonate could be induced, typically by heating with a Lewis acid, to yield the desired ortho and para hydroxyaryl sulfones. The formation of the meta-substituted product, this compound, would require starting with a meta-directing precursor or a different synthetic strategy.

A plausible Friedel-Crafts approach is summarized below:

| Reactants | Catalyst | Product(s) | Reaction Type |

| Phenol + Pentanesulfonyl chloride | AlCl₃ | o- and p-Pentylsulfonylphenol | Friedel-Crafts Sulfonylation |

| Phenyl pentanesulfonate | AlCl₃, heat | o- and p-Hydroxyphenyl pentyl sulfone | Fries Rearrangement |

Data is generalized from typical Friedel-Crafts and Fries rearrangement reactions. echemi.com

Advanced Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry offers more sophisticated methods for the construction of molecules like this compound, often with higher efficiency, selectivity, and under milder conditions.

The development of catalytic systems for C-H functionalization has provided powerful tools for the synthesis of complex aromatic compounds. Palladium-catalyzed C-H functionalization has been used for the ortho-alkenylation and acetoxylation of phenols, which could potentially be adapted for sulfonylation. nih.gov Ruthenium and photoredox dual catalysis has also been employed for the ortho-olefination of phenols. nih.gov

More directly applicable to sulfone synthesis is the use of solid acid catalysts for Friedel-Crafts sulfonylation. Catalysts such as iron(III)-exchanged K10 montmorillonite (B579905) and zeolite beta have been shown to be effective for the sulfonylation of arenes with sulfonyl chlorides. scispace.comrsc.org These catalysts are often reusable and can lead to higher regioselectivity, offering a greener alternative to traditional Lewis acids. scispace.comrsc.org

| Catalyst Type | Example | Advantages | Potential Application |

| Transition Metal | Palladium(II) acetate (B1210297) | High regioselectivity for C-H functionalization | Directed synthesis of substituted sulfonylphenols |

| Photoredox/Transition Metal | Ru/photocatalyst | Mild reaction conditions, visible light driven | C-H sulfonylation of phenols |

| Solid Acid | Fe³⁺-montmorillonite, Zeolite beta | Reusable, environmentally friendly, high selectivity | Friedel-Crafts sulfonylation of phenol |

Electrochemical methods offer a unique approach to the synthesis of sulfones, often proceeding under mild, metal- and oxidant-free conditions. The electrochemical synthesis of sulfonylphenol derivatives can be achieved through the oxidative coupling of phenols with sulfinic acids or their precursors. acs.orgresearchgate.net

The general mechanism for the electrochemical synthesis of aryl sulfones involves the anodic oxidation of a sulfinate salt to generate a sulfonyl radical. rsc.org This radical can then add to an aromatic ring, such as a phenol, to form the C-S bond. A variety of aryl and alkyl sulfinates can be used in these reactions, making it a versatile method for the synthesis of a range of sulfones. rsc.org

An electrochemical approach to this compound could involve the electrolysis of a mixture of phenol and sodium pentanesulfinate. The reaction conditions, such as the electrode material, solvent, and electrolyte, would need to be optimized to achieve a good yield of the desired product.

| Electrochemical Method | Reactants | Key Intermediate | Advantages |

| Oxidative Sulfonylation | Phenol + Sodium pentanesulfinate | Pentanesulfonyl radical | Metal-free, oxidant-free, mild conditions |

| Dehydrogenative Coupling | Benzoxazole + Sulfinate | Not applicable | Forms C-S bond with heterocycles |

This table is based on general principles of electrochemical sulfone synthesis. acs.orgresearchgate.netrsc.org

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach offers significant advantages over traditional linear syntheses by reducing the number of reaction steps, minimizing waste, and saving time and resources. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, one can envision the application of known MCRs that form substituted phenols or sulfones. For instance, a multi-component approach could potentially assemble a phenol ring with a pre-installed or easily convertible functional group at the 3-position, which could then be elaborated to the pentylsulfonyl group.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur under a single set of reaction conditions. nih.gov These processes are highly efficient in building molecular complexity from simple precursors. nih.gov A hypothetical cascade process for the synthesis of this compound could involve an initial intermolecular reaction to form a key intermediate, which then undergoes a series of intramolecular cyclizations and rearrangements to generate the target structure. Such a strategy would be highly atom-economical and could lead to the formation of multiple bonds in a single operation. nih.gov The design of such a cascade would require careful selection of starting materials and catalysts to ensure the desired reaction pathway is favored. nih.gov

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes is a critical aspect of chemical process development, aiming to maximize product yield and selectivity while minimizing costs and environmental impact. patsnap.com

The yield and selectivity of a chemical reaction are highly dependent on various parameters, including temperature, pressure, solvent, catalyst, and the concentration of reactants. patsnap.com Systematic optimization of these conditions is essential to achieve the desired outcome. For the synthesis of this compound, a key step would likely be the sulfonation of a 3-pentylphenol precursor or the alkylation of a 3-sulfonylphenol.

The choice of solvent can significantly influence reaction rates and selectivity. A systematic screening of solvents with varying polarities and coordinating abilities would be necessary. Similarly, the selection of an appropriate catalyst is crucial. For a sulfonation reaction, for example, different sulfonating agents and acid catalysts could be evaluated.

To illustrate the optimization process, consider a hypothetical sulfonation of 1-pentyl-3-hydroxybenzene. A design of experiments (DoE) approach could be employed to efficiently explore the effects of multiple variables simultaneously.

Table 1: Hypothetical Optimization of the Sulfonation of 1-pentyl-3-hydroxybenzene

| Entry | Sulfonating Agent | Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | None | 25 | Dichloromethane | 65 |

| 2 | Chlorosulfonic acid | Trifluoroacetic acid | 25 | Dichloromethane | 75 |

| 3 | Sulfur trioxide | None | 0 | Acetonitrile (B52724) | 70 |

This table is illustrative and does not represent actual experimental data.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjddhs.comjocpr.com The application of these principles to the synthesis of this compound would involve several key considerations.

One primary goal is to replace hazardous reagents and solvents with safer alternatives. jocpr.com For instance, traditional sulfonation methods often use harsh and corrosive reagents like fuming sulfuric acid. A greener approach might involve the use of solid acid catalysts or enzymatic sulfonation, which can operate under milder conditions and are often more selective. jddhs.com

Energy efficiency is also a critical factor. jddhs.com The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch processing. jddhs.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches (Hypothetical)

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Water, Supercritical CO2, Bio-solvents |

| Catalyst | Strong mineral acids (e.g., H2SO4) | Solid acid catalysts, Biocatalysts (enzymes) |

| Energy | Conventional heating | Microwave irradiation, Flow chemistry |

| Atom Economy | Moderate | High (e.g., via cascade reactions) |

| Waste Generation | Significant | Minimized |

This table is illustrative and does not represent actual experimental data.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield and selectivity but also environmentally responsible.

Mechanistic Investigations and Chemical Reactivity of 3 Pentylsulfonylphenol

Electrophilic Aromatic Substitution Reactions of 3-Pentylsulfonylphenol

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on a substituted benzene (B151609) ring are profoundly influenced by the electronic properties of the existing substituents. nih.gov

The regiochemical outcome of electrophilic aromatic substitution on this compound is complex due to the competing directing effects of the hydroxyl and pentylsulfonyl groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex) when the electrophile attacks at the positions ortho and para to it. youtube.com In this compound, the positions ortho to the -OH group are C2 and C4, and the para position is C6.

Pentylsulfonyl Group (-SO2C5H11): The sulfonyl group is a strong deactivating group and a meta-director. rsc.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions. youtube.com For the sulfonyl group at C3, the meta positions are C1 (occupied by -OH) and C5. Therefore, it directs incoming electrophiles to C5.

The resulting regioselectivity is a balance of these influences. The powerful activating and directing effect of the hydroxyl group typically dominates. Therefore, substitution is strongly favored at the positions activated by the -OH group. The C2 and C6 positions are ortho to the hydroxyl, and the C4 position is also ortho to the hydroxyl (and para to the sulfonyl group). The C5 position is meta to both groups.

| Position | Influence of -OH Group (at C1) | Influence of -SO2R Group (at C3) | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Moderately Favored |

| C4 | Ortho (Activating) | Para (Deactivating) | Moderately Favored |

| C5 | Meta (Less Activating) | Meta (Directing) | Minor Product |

| C6 | Para (Activating) | Ortho (Deactivating) | Most Favored |

The hydroxyl group is a strongly activating substituent. Its lone pair of electrons participates in the π-system of the benzene ring, increasing the ring's nucleophilicity and stabilizing the positively charged intermediate formed during the reaction. nih.gov

Conversely, the pentylsulfonyl group is strongly deactivating. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the aromatic ring inductively. This effect makes the ring less nucleophilic and destabilizes the arenium ion intermediate. rsc.org

In this compound, these two groups have opposing effects. The activating nature of the hydroxyl group is tempered by the deactivating sulfonyl group. Consequently, the aromatic ring of this compound is expected to be significantly less reactive in electrophilic aromatic substitution reactions than phenol (B47542) but more reactive than benzene derivatives bearing only a sulfonyl group. Reactions such as nitration or halogenation would likely require more forcing conditions (e.g., higher temperatures or stronger acid catalysts) than the corresponding reactions with phenol. wikipedia.orgmasterorganicchemistry.com

Oxidative Transformations of the Phenolic Hydroxyl in this compound

The phenolic hydroxyl group is susceptible to oxidation, leading to various products depending on the oxidant and reaction conditions. This reactivity is central to the chemistry of many phenolic compounds. wikipedia.org

Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of this compound would likely proceed through the removal of two protons and two electrons to yield a quinone derivative. Depending on the specific oxidizing agent used (e.g., Fremy's salt, chromic acid), the primary product would be 5-pentylsulfonyl-1,2-benzoquinone or 3-pentylsulfonyl-1,4-benzoquinone. The formation of the 1,4-benzoquinone (B44022) is often favored. This transformation involves the conversion of the hydroxyl group into a carbonyl and the formation of a second carbonyl at the para position, with concurrent loss of aromaticity.

The oxidation of phenols often proceeds via one-electron pathways, generating a phenoxyl radical as a key intermediate. nih.gov In the case of this compound, a one-electron oxidant would abstract the hydrogen atom from the hydroxyl group to form the 3-pentylsulfonylphenoxyl radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring, with significant spin density at the ortho and para carbons.

These highly reactive phenoxyl radicals can then undergo coupling reactions. wikipedia.org This can lead to the formation of dimers or polymers through either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation. The regioselectivity of the coupling is influenced by the distribution of spin density in the radical and steric factors. For the 3-pentylsulfonylphenoxyl radical, C-C coupling could occur between the ortho and para positions of two radical molecules, leading to substituted biphenyl (B1667301) diols. C-O coupling would result in the formation of diaryl ether linkages.

| Coupling Type | Bond Formed | Potential Product Class |

|---|---|---|

| Ortho-Ortho C-C Coupling | C2-C2' or C6-C6' | Substituted Biphenyl Diol Dimer |

| Ortho-Para C-C Coupling | C2-C6' or C6-C2' | Substituted Biphenyl Diol Dimer |

| Para-Para C-C Coupling | C6-C6' | Substituted Biphenyl Diol Dimer |

| Carbon-Oxygen (C-O) Coupling | C-O-C | Substituted Diphenyl Ether Dimer |

Reductive Pathways of the Sulfonyl Moiety in this compound

The sulfonyl group in aryl sulfones is relatively stable but can be reduced under specific conditions. wikipedia.org The primary reductive pathways for the pentylsulfonyl group in this compound involve either partial reduction to a sulfide (B99878) or complete removal of the sulfur-containing group (reductive desulfonylation).

Reductive desulfonylation involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org This transformation effectively removes the sulfonyl group from the aromatic ring. Reagents such as sodium amalgam or nickel boride are often used for this purpose. Applying such conditions to this compound would be expected to yield phenol, with the pentylsulfonyl group being cleaved from the ring.

A milder reduction can convert the sulfone to a sulfide without cleaving the C-S bond. rsc.org Strong reducing agents like lithium aluminum hydride (LiAlH4), often in combination with a catalyst such as titanium tetrachloride (TiCl4), can achieve this transformation. rsc.org The reaction reduces the sulfur atom from the +6 oxidation state in the sulfone to the +2 state in the sulfide. This pathway would convert this compound into 3-(pentylthio)phenol.

| Reaction Type | Typical Reagents | Predicted Product |

|---|---|---|

| Reduction to Sulfide | LiAlH4 / TiCl4 | 3-(Pentylthio)phenol |

| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) | Phenol |

Conversion to Sulfide Derivatives

The transformation of the sulfonyl group in this compound to a sulfide is a reductive process. While direct reduction of the sulfone to a sulfide is challenging, a common synthetic route involves the reduction of the corresponding sulfonyl chloride or other activated sulfonyl species. A plausible pathway for the conversion of this compound to the corresponding 3-pentylthiophenol would first involve the protection of the phenolic hydroxyl group, for instance, as a methyl ether, to prevent interference with the reduction step. The sulfonyl group could then be reduced.

A variety of reducing agents are known to effect the reduction of sulfonyl groups, although the specific conditions for this compound are not extensively documented. General methods for the reduction of aryl sulfones often require strong reducing agents.

Illustrative Reaction Scheme:

Protection of the hydroxyl group: this compound is reacted with a suitable protecting agent, such as dimethyl sulfate, to form 1-methoxy-3-(pentylsulfonyl)benzene.

Reduction of the sulfonyl group: The protected intermediate is then treated with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to yield the corresponding sulfide.

Deprotection of the hydroxyl group: The protecting group is subsequently removed to yield the final product, 3-(pentylthio)phenol.

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | Dimethyl sulfate, Base | 1-Methoxy-3-(pentylsulfonyl)benzene |

| 2 | 1-Methoxy-3-(pentylsulfonyl)benzene | Lithium aluminum hydride | 1-Methoxy-3-(pentylthio)benzene |

| 3 | 1-Methoxy-3-(pentylthio)benzene | Acid or other deprotecting agent | 3-(Pentylthio)phenol |

This table is for illustrative purposes and represents a potential synthetic pathway.

Reductive Cleavage Strategies

Reductive cleavage, or desulfonylation, of aryl sulfones involves the complete removal of the sulfonyl group, replacing it with a hydrogen atom. wikipedia.org This transformation is a valuable synthetic tool for removing the sulfonyl group after it has served its purpose in a synthetic sequence, such as directing substitution patterns or activating the aromatic ring. wikipedia.org

Several methods are available for the reductive desulfonylation of aryl sulfones, often employing dissolving metal reductions or transition metal catalysis. wikipedia.org For this compound, such a reaction would yield 3-pentylphenol. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Commonly used reagents for reductive desulfonylation include:

Sodium amalgam

Aluminum amalgam

Samarium(II) iodide

Raney nickel

Transition metal catalysts, such as palladium or nickel complexes, in the presence of a reducing agent. acs.orgnih.gov

Hypothetical Reductive Cleavage Reactions of a this compound Derivative:

| Reagent System | Product |

| Sodium amalgam in methanol | 3-Pentylphenol |

| Raney Nickel | 3-Pentylphenol |

| Pd/C, H₂ | 3-Pentylphenol |

This table presents hypothetical outcomes based on general reactivity patterns of aryl sulfones.

Acid-Base Equilibrium and Protonation Dynamics of this compound

The acid-base properties of this compound are primarily determined by the phenolic hydroxyl group. Phenols are generally weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. wikipedia.orglibretexts.orglibretexts.org The presence of the electron-withdrawing pentylsulfonyl group at the meta position is expected to influence the acidity of the phenolic proton.

Electron-withdrawing groups on the aromatic ring typically increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through an inductive effect. libretexts.orglibretexts.org Therefore, this compound is predicted to be a stronger acid than phenol itself. The pKa value of this compound would provide a quantitative measure of its acidity.

The protonation of this compound in strongly acidic media is also a point of interest. While the phenolic oxygen can be protonated, phenols can also undergo protonation on the aromatic ring, particularly at positions activated by the hydroxyl group. nih.gov The presence of the deactivating sulfonyl group would likely direct any ring protonation to specific sites.

Predicted pKa Values for Phenol and Substituted Phenols:

| Compound | pKa |

| Phenol | ~10.0 |

| 3-Nitrophenol | 8.40 |

| This compound | (Predicted) < 10.0 |

The pKa for this compound is a predicted value based on the electronic effects of the sulfonyl group.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies for this compound

Understanding the mechanisms of reactions involving this compound would rely on a combination of kinetic and spectroscopic techniques. These studies would provide insights into reaction rates, intermediates, and transition states.

Kinetic Studies: By monitoring the concentration of reactants and products over time, the rate law for a given reaction can be determined. For instance, in a substitution reaction on the aromatic ring of this compound, kinetic studies could reveal whether the reaction is first-order or second-order and how the rate is affected by the concentration of the electrophile. This information is crucial for proposing a plausible reaction mechanism.

Spectroscopic Studies: Various spectroscopic methods can be employed to identify and characterize reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in determining the structure of any products formed, for example, by confirming the position of a new substituent on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for monitoring the disappearance of the sulfonyl group (strong characteristic stretches) during a reductive cleavage reaction or changes to the hydroxyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compounds and can be used to identify products and intermediates. purdue.edunih.govresearchgate.netpurdue.edu Tandem mass spectrometry can be used to identify specific functional groups, such as the sulfone moiety. acs.org

UV-Visible Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction can often be followed by UV-Vis spectroscopy, which can be particularly useful for kinetic studies.

Illustrative Data for Spectroscopic Analysis of this compound:

| Technique | Key Observables |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns, signals for the pentyl chain, and the phenolic OH proton. |

| ¹³C NMR | Resonances for the aromatic carbons (with shifts influenced by the -OH and -SO₂C₅H₁₁ groups) and the carbons of the pentyl group. |

| IR | Characteristic absorptions for the O-H stretch of the phenol, S=O stretches of the sulfone, and C-S stretch. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound and characteristic fragmentation patterns. |

This table outlines the expected spectroscopic features for this compound.

No Publicly Available Theoretical and Computational Studies on this compound

Despite a comprehensive search of scientific literature and academic databases, no specific theoretical or computational chemistry studies focused on the compound this compound could be identified. As a result, the detailed analysis requested, including quantum chemical calculations, conformational analysis, and reaction mechanism simulations, cannot be provided.

The field of theoretical and computational chemistry employs sophisticated methods to predict and analyze the behavior of molecules at the atomic and electronic levels. Techniques such as Density Functional Theory (DFT) are routinely used to investigate properties like electronic structure, molecular orbital energies, and electron density distribution. nih.govnih.govresearchgate.net These methods provide valuable insights into the stability, reactivity, and potential applications of chemical compounds. allsubjectjournal.com

Similarly, computational approaches are standard for conducting conformational analysis to map the energy landscape of a molecule, identifying its stable conformers. nih.govnih.govijpsr.com Studies on tautomerism, particularly for molecules with functional groups like phenols and sulfonamides, are also frequently performed to understand the relative stability of different isomeric forms under various conditions. researchgate.netrsc.org Furthermore, the simulation of reaction mechanisms, including the characterization of transition states and the mapping of potential energy surfaces, is a key area of computational research that elucidates how chemical transformations occur. masterorganicchemistry.com

While extensive research exists for related classes of compounds, such as benzenesulfonamides, nih.govnih.gov sulfonyl-substituted phenols, researchgate.net and other aromatic sulfonamides, researchgate.netresearchgate.net the specific molecule This compound does not appear to have been the subject of any dedicated computational investigation. The search did not yield any published data regarding its molecular orbitals, electron density, conformational energy landscape, tautomeric forms, or reaction pathways.

Without primary research data from peer-reviewed sources, it is not possible to generate the scientifically accurate and detailed article as outlined. The creation of data tables and in-depth findings requires access to completed computational studies, which, for this compound, are not available in the public domain.

Theoretical and Computational Chemistry Studies on 3 Pentylsulfonylphenol

Prediction of Spectroscopic Properties

Computational methods allow for the in silico prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and understanding the relationship between a molecule's structure and its spectral signature.

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. longdom.orgnih.gov These calculations are based on determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants and vibrational modes of the molecule. nih.gov

For 3-Pentylsulfonylphenol, DFT calculations would be performed on its optimized geometry. The resulting predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, thereby improving agreement with experimental spectra. longdom.org The analysis would focus on characteristic vibrations such as the O-H stretch of the phenolic group, the symmetric and asymmetric stretches of the sulfonyl (SO₂) group, C-S stretching, and various vibrations of the aromatic ring and the pentyl chain. najah.edu

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3650 | Low |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100-3000 | High |

| C-H Stretch (Aliphatic) | Pentyl Chain | 2960-2850 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600, 1480 | High |

| SO₂ Asymmetric Stretch | Sulfonyl | 1350 | Medium |

| SO₂ Symmetric Stretch | Sulfonyl | 1150 | High |

| C-O Stretch | Phenol | 1230 | Medium |

| C-S Stretch | Aryl-Sulfonyl | 750 | Low |

Electronic or UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. spectroscopyonline.commdpi.comyoutube.com This approach calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. spectroscopyonline.com

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The key electronic transitions in this molecule are expected to be π → π* transitions associated with the phenolic aromatic ring. The presence of the hydroxyl and sulfonyl substituents would be predicted to cause shifts in these absorption bands compared to unsubstituted benzene. researchgate.net

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.15 | π → π* transition of the substituted benzene ring |

| S₀ → S₂ | 220 | 0.60 | Higher energy π → π* transition |

| S₀ → S₃ | 205 | 0.45 | Higher energy π → π* transition |

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for nuclei such as ¹H and ¹³C. rsc.orgresearchgate.net These calculations determine the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). acs.org

Predictions for this compound would provide valuable data for assigning experimental spectra. The calculations would show the influence of the electron-withdrawing sulfonyl group and the electron-donating hydroxyl group on the chemical shifts of the aromatic protons and carbons. nrel.gov Similarly, the chemical shifts for the different methylene (B1212753) and methyl groups in the pentyl chain would be predicted based on their electronic environment.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Phenolic OH | - | ~9.5 | - |

| Aromatic CH | Ortho to OH | ~6.9 | ~116 |

| Aromatic CH | Para to OH | ~7.3 | ~125 |

| Aromatic C | C-OH | - | ~158 |

| Aromatic C | C-SO₂ | - | ~140 |

| Pentyl CH₂ | α to SO₂ | ~3.1 | ~56 |

| Pentyl CH₂ | β to SO₂ | ~1.8 | ~24 |

| Pentyl CH₂ | γ to SO₂ | ~1.4 | ~31 |

| Pentyl CH₂ | δ to SO₂ | ~1.3 | ~22 |

| Pentyl CH₃ | ε to SO₂ | ~0.9 | ~14 |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or themselves in aggregates. researchgate.netresearchgate.net

MD simulations can model how the choice of solvent influences the behavior of this compound. chemrxiv.orgnih.gov In these simulations, a model of the molecule is placed in a box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent). The system's evolution is then simulated over time by solving Newton's equations of motion for all atoms.

These simulations can reveal how the solvent affects the molecule's conformation, particularly the orientation of the flexible pentyl chain and the phenolic hydroxyl group. They can also be used to calculate thermodynamic properties like the solvation free energy, which helps in understanding solubility and partitioning behavior. researchgate.net By analyzing the hydrogen bonding network between the phenolic group and protic solvents, one can gain insight into how the solvent might mediate the molecule's acidity and reactivity. nih.gov

The sulfonyl and phenolic groups in this compound are capable of participating in significant non-covalent interactions, which are crucial for understanding its solid-state packing and behavior in concentrated solutions. nih.gov These interactions can be studied using quantum chemical methods applied to dimers or larger clusters of the molecule.

Key non-covalent interactions for this compound would include:

Hydrogen Bonding: Strong hydrogen bonds can form between the phenolic hydroxyl group (donor) of one molecule and an oxygen atom of the sulfonyl group (acceptor) of another.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces.

C-H···π Interactions: Hydrogen atoms from the pentyl chain can interact with the electron cloud of the aromatic ring.

Dispersive Interactions: The long pentyl chain contributes to van der Waals forces, which will influence how molecules pack together. rsc.org

Computational tools like Non-Covalent Interaction (NCI) plot analysis and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions, providing a detailed picture of the forces that govern the supramolecular assembly of this compound. aip.orgresearchgate.net

Advanced Spectroscopic Characterization of 3 Pentylsulfonylphenol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-Pentylsulfonylphenol, a combination of one-dimensional and two-dimensional techniques would be employed for a complete assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. wikipedia.orgharvard.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org For this compound, COSY would show cross-peaks between adjacent protons. This would be instrumental in assigning the protons on the aromatic ring by revealing their ortho relationships and in tracing the connectivity of the protons along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). wikipedia.org This technique would allow for the direct assignment of each protonated carbon atom in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the protons on the pentyl chain to the sulfonyl-bearing aromatic carbon (C3), and from the aromatic protons to the carbon bearing the hydroxyl group (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, rather than through bonds. slideshare.net NOESY could provide insights into the preferred conformation of the pentylsulfonyl side chain relative to the phenol (B47542) ring by showing spatial proximities between protons of the alkyl chain and the aromatic ring.

Solid-State NMR for Crystalline Forms and Amorphous Solids

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on polymorphism, crystallinity, and molecular packing that is not accessible in solution-state NMR. wikipedia.orgbruker.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. wikipedia.org

For this compound, ¹³C ssNMR using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. Different crystalline polymorphs or an amorphous solid would give rise to distinct ¹³C chemical shifts due to differences in the local electronic environment and intermolecular packing arrangements. bruker.com The number of signals in the ssNMR spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice. Thus, ssNMR serves as a critical tool for polymorph screening and characterization of the solid-state structure of pharmaceutical and chemical compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum would be dominated by characteristic absorptions from the sulfonyl (SO₂), hydroxyl (OH), and phenyl groups. The sulfone group gives rise to two very strong and distinct stretching bands: an asymmetric stretch typically found around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. researchgate.net The phenolic O-H group would produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group is observed just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically result in several peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. bruker.com It relies on changes in the polarizability of a molecule during vibration. libretexts.org While FTIR is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and aromatic rings.

In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfone group would be expected to produce a strong signal. The aromatic ring vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, would also be prominent. spectroscopyonline.com The aliphatic C-H stretching and bending modes of the pentyl chain would be visible as well. The O-H stretching vibration of the phenol group, which is a dominant feature in the FTIR spectrum, is typically weak in the Raman spectrum. This complementarity makes the combined use of FTIR and Raman spectroscopy a powerful approach for comprehensive structural characterization. acs.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Phenol O-H | Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Sulfone S=O | Asymmetric Stretch | 1350 - 1300 | Strong | Medium |

| Sulfone S=O | Symmetric Stretch | 1160 - 1120 | Strong | Strong |

| C-O | Stretch | 1260 - 1200 | Strong | Weak |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonanilide |

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

The electronic absorption and emission properties of this compound are primarily governed by the phenolic chromophore, modulated by the electron-withdrawing pentylsulfonyl group.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene (B151609) ring. Phenol itself typically exhibits two main absorption bands in the ultraviolet region. docbrown.info These bands, originating from transitions from the ground electronic state (S₀) to excited singlet states (S₁ and S₂), are sensitive to substitution on the aromatic ring. researchgate.net

The primary chromophore in this compound is the phenol ring. The introduction of a sulfonyl group (-SO₂R) generally acts as an auxochrome that can modify the absorption characteristics of the primary chromophore. The strong electron-withdrawing nature of the sulfonyl group can cause a shift in the absorption maxima. For phenolic compounds, absorption maxima are influenced by the electronic nature of the substituents. docbrown.info The presence of the pentylsulfonyl group at the meta position relative to the hydroxyl group will influence the energy of the π → π* transitions. It is anticipated that these transitions will result in absorption maxima in the UV region, likely with a primary band around 210-220 nm and a secondary, weaker band around 270-280 nm, characteristic of many phenolic compounds. nih.govimrpress.com

The exact position and intensity of these bands (λmax and molar absorptivity, ε) would be dependent on the solvent used, due to potential shifts in pH and solvent-solute interactions affecting the phenolic hydroxyl group. nih.gov

Interactive Table: Expected UV-Vis Absorption Data for Phenolic Analogues

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Phenol | Cyclohexane | 210 | 269 | docbrown.info |

| Phenol | Ethanol | 218.5 | 271 | docbrown.info |

| 3-Nitrophenol | Not Specified | 275 | 340 | docbrown.info |

| Gallic Acid | Aqueous | 211 | 259 | researchgate.net |

Fluorescence and Phosphorescence Properties (if emissive)

The luminescence properties of phenolic compounds can be highly variable and are strongly dependent on their structure and environment. While many simple phenols are weakly fluorescent, substitution can enhance or quench emission. nih.gov Fluorescence in such molecules typically arises from the return of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). nih.gov

For this compound, the presence of the hydroxyl group offers the possibility of excited-state intramolecular proton transfer (ESIPT), a mechanism known to produce large Stokes shifts in certain 2-(2-hydroxyaryl)benzimidazole derivatives. capes.gov.br However, whether this mechanism is significant in this compound is speculative without experimental data. The fluorescence quantum yield and lifetime are expected to be sensitive to solvent polarity and hydrogen-bonding capability. researchgate.net

Phosphorescence, which involves emission from an excited triplet state (T₁), is less common for organic molecules in fluid solution at room temperature but can sometimes be observed in rigid matrices or at low temperatures. nih.gov There is no specific information in the reviewed literature to suggest that this compound would be strongly phosphorescent.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific for detecting species with unpaired electrons, such as radicals. nih.gov While this compound is a diamagnetic molecule, radical intermediates could be generated through oxidation or photolysis. Potential radical species include a phenoxyl radical (from oxidation of the hydroxyl group) or various sulfur-centered radicals if C-S or S-O bond cleavage occurs.

Sulfur-centered radicals, such as sulfinyl (R-SO•) and sulfonyl (R-SO₂•) radicals, have characteristic EPR spectra. researchgate.netwashington.edu The g-tensor values for sulfur radicals are typically anisotropic due to the large spin-orbit coupling constant of the sulfur atom. washington.edu For example, sulfinyl radicals exhibit g-tensor components such as gₓ ≈ 2.021, gᵧ ≈ 2.009, and g₂ ≈ 2.002. researchgate.net The study of phenyl sulfonate model compounds has shown that irradiation can lead to desulfonation, generating •SO₃⁻ radicals, which can be detected by spin-trapping EPR techniques. nih.gov

Interactive Table: Representative EPR Data for Sulfonyl-Related Radicals

| Radical Type | Method | Key Parameters (g-values, Hyperfine Couplings) | Reference |

| Sulfinyl Radical (RSO•) | Low-Temperature EPR | gₓ=2.0213, gᵧ=2.0094, g₂=2.0018 | researchgate.net |

| Sulfonate Radical (•SO₃⁻) | Spin Trapping (DMPO) | Formation of DMPO/•SO₃⁻ adduct observed | nih.gov |

| Aryl Radical (•Aryl) | Spin Trapping (DMPO) | Formation of DMPO/•Aryl adduct from C-O scission in diaryl ether sulfonates | nih.gov |

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available, analysis of various aromatic sulfones provides insight into the expected molecular geometry and packing. st-andrews.ac.uknih.govmdpi.com

The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. Key structural parameters for analogous diaryl and alkyl-aryl sulfones include:

S=O bond distances: Typically in the range of 1.39 Å to 1.46 Å. st-andrews.ac.uk

S-C bond distances: Ranging from approximately 1.74 Å to 1.79 Å. st-andrews.ac.uk

O-S-O bond angle: Generally found between 116° and 121°. st-andrews.ac.uk

C-S-C bond angle: Typically in the range of 101° to 107°. st-andrews.ac.uk

In the solid state, the molecular packing would be significantly influenced by intermolecular interactions. The presence of the phenolic hydroxyl group makes it a strong hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. Therefore, strong O-H···O=S hydrogen bonds are expected to be a dominant feature in the crystal lattice, likely forming chains or networks of molecules. mdpi.com

Interactive Table: Typical Crystallographic Data for Aromatic Sulfone Analogues

| Parameter | Typical Range | Reference |

| S=O Bond Length | 1.392 - 1.463 Å | st-andrews.ac.uk |

| S-C Bond Length | 1.743 - 1.790 Å | st-andrews.ac.uk |

| O-S-O Bond Angle | 116.7 - 120.6° | st-andrews.ac.uk |

| C-S-C Bond Angle | 101.1 - 106.8° | st-andrews.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. mdpi.com

For this compound (C₁₁H₁₆O₃S), the exact mass of the neutral molecule can be calculated. Using an HRMS technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound would likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, the latter being common for phenols. The high mass accuracy provided by HRMS would allow for the differentiation of C₁₁H₁₆O₃S from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov

Advanced Spectroscopic Techniques (e.g., Synchrotron-based X-ray Absorption Spectroscopy, Circular Dichroism)

Synchrotron-based X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy are powerful for probing the chemical environment of specific elements. nih.govesrf.fr For this compound, sulfur K-edge XANES would be particularly informative. The position of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. esrf.fr A significant energy shift is observed between reduced sulfur species (like sulfides, -2 oxidation state) and oxidized species (like sulfates, +6 oxidation state). esrf.fr The sulfone group in this compound has sulfur in the +6 oxidation state, which would result in a characteristic high-energy absorption edge in the sulfur K-edge XANES spectrum, providing direct confirmation of the sulfonyl functional group. researchgate.netresearchgate.net

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. nih.gov Since this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the pentyl chain or by creating a chiral sulfone, then CD spectroscopy would be a valuable tool for characterizing its stereochemistry. Chiral sulfones are important structural motifs, and their synthesis and characterization are of significant interest. rsc.orgrsc.org

Research on Analogs and Derivatives of 3 Pentylsulfonylphenol

Rational Design Principles for Structural Modification of the 3-Pentylsulfonylphenol Scaffold

The rational design of analogs of this compound would be guided by the objective of modulating its physicochemical and potential biological properties. This involves systematic modifications to three key regions of the molecule: the pentyl chain, the sulfonyl group, and the phenolic ring. Computational modeling and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting the impact of these modifications. jocpr.comsysrevpharm.org

Modification of the Pentyl Group: The n-pentyl group is a non-polar aliphatic chain that significantly influences the lipophilicity of the molecule. Altering its length, branching, or introducing unsaturation would directly impact properties such as solubility, membrane permeability, and steric bulk. For instance, increasing the alkyl chain length in similar surfactant molecules has been shown to decrease the critical micelle concentration, indicating a change in intermolecular interactions. researchgate.netbohrium.com

Chain Length: Shortening or lengthening the alkyl chain would modulate the hydrophobic character.

Branching: Introducing branching, such as an isopentyl or neopentyl group, would alter the steric profile and could influence interactions with biological targets.

Cyclization: Converting the pentyl chain into a cyclopentyl or cyclohexyl group would introduce conformational rigidity.

Unsaturation: The introduction of double or triple bonds would change the geometry and electronic properties of the side chain.

Modification of the Sulfonyl Group: The sulfonyl group is a key structural feature, acting as a strong electron-withdrawing group and a hydrogen bond acceptor. Modifications to this group are less common than to the alkyl or aryl moieties but can be envisioned to fine-tune electronic properties. For example, replacement with a sulfoxide (B87167) or sulfide (B99878) would progressively decrease the electron-withdrawing nature and alter the geometry and hydrogen bonding capacity.

Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (-NO2) or cyano (-CN) would increase the acidity of the phenol (B47542).

Electron-Donating Groups (EDGs): Adding groups like methoxy (B1213986) (-OCH3) or additional alkyl chains would decrease the acidity.

Halogens: The introduction of fluorine, chlorine, bromine, or iodine would modify both steric and electronic properties (the halogen effect).

Positional Isomerism: Moving the pentylsulfonyl group to the ortho or para position relative to the hydroxyl group would significantly alter the molecule's shape and interaction profile.

A hypothetical study on the impact of alkyl chain length on the lipophilicity of 3-alkylsulfonylphenols could yield the following data:

| Alkyl Chain | Calculated logP |

|---|---|

| Methyl | 1.5 |

| Ethyl | 2.0 |

| Propyl | 2.5 |

| Butyl | 3.0 |

| Pentyl | 3.5 |

Synthetic Strategies for Novel Sulfonylphenol Analogues

The synthesis of novel sulfonylphenol analogues would rely on established and versatile reactions in organic chemistry. The specific strategies would be chosen based on the desired structural modifications.

Synthesis of the this compound Scaffold: A common approach to forming the aryl sulfonyl bond is through the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation). However, direct sulfonylation of phenol can be complicated. A more controlled synthesis might involve:

Sulfonylation of a protected phenol: Protecting the hydroxyl group of phenol allows for the selective introduction of the sulfonyl group, followed by deprotection.

Oxidation of a corresponding sulfide: The synthesis could start with the preparation of 3-pentylthiophenolate, which is then oxidized to the sulfonylphenol.

Introduction of the Pentyl Group: The pentyl group can be introduced at various stages. One common method is the Friedel-Crafts acylation of a suitable aromatic precursor with pentanoyl chloride, followed by reduction of the resulting ketone to the alkyl chain.

Derivatization of the Phenolic Ring: Once the this compound scaffold is obtained, the phenolic ring can be further functionalized.

Halogenation: Electrophilic aromatic substitution reactions can be used to introduce halogens at specific positions on the ring.

Nitration: Treatment with a mixture of nitric and sulfuric acid would introduce a nitro group.

Alkylation: Friedel-Crafts alkylation can be employed to add further alkyl substituents.

A general synthetic scheme for a substituted this compound derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene (B151609), Pentanoyl chloride, AlCl3 | Pentyl Phenyl Ketone |

| 2 | Clemmensen Reduction | Zn(Hg), HCl | Pentylbenzene |

| 3 | Chlorosulfonylation | Chlorosulfonic acid | 4-Pentylbenzenesulfonyl chloride |

| 4 | Reaction with Phenol | Protected Phenol, Base | Protected 4-Pentylsulfonylphenol |

| 5 | Deprotection | Acid or Hydrogenolysis | 4-Pentylsulfonylphenol |

Note: This table illustrates a plausible route to a positional isomer for exemplary purposes.

Comparative Reactivity and Mechanistic Insights into Derivatized Sulfonylphenols

The reactivity of derivatized sulfonylphenols is primarily influenced by the electronic and steric nature of the substituents on the aromatic ring. Mechanistic studies would focus on understanding how these modifications affect the rates and pathways of key reactions.

Acidity of the Phenolic Hydroxyl Group: The pKa of the phenolic proton is a key indicator of reactivity. Electron-withdrawing groups on the ring will increase the acidity (lower pKa) by stabilizing the resulting phenoxide ion. Conversely, electron-donating groups will decrease the acidity.

Electrophilic Aromatic Substitution: The sulfonyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation on the this compound ring would be expected to occur at the positions ortho and para to the hydroxyl group, and meta to the sulfonyl group. The presence of other substituents will further influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if other strong electron-withdrawing groups are present.

A hypothetical study on the effect of substituents on the pKa of this compound analogs could yield the following data:

| Substituent at C5 | pKa |

|---|---|

| -H | 8.5 |

| -CH3 | 8.7 |

| -Cl | 8.1 |

| -NO2 | 7.5 |

Structure-Property Relationship Studies in Modified Sulfonylphenol Scaffolds

Structure-property relationship (SPR) studies aim to correlate specific structural features of the this compound analogs with their physicochemical properties. nih.gov This is often achieved through quantitative structure-activity relationship (QSAR) models. nih.gov

Lipophilicity: As previously mentioned, the length and branching of the alkyl chain are primary determinants of lipophilicity, which is often quantified by the partition coefficient (logP). Modifications to the phenolic ring, such as the addition of halogens, will also increase lipophilicity.

Solubility: The aqueous solubility of sulfonylphenol derivatives is influenced by a balance between the polar hydroxyl and sulfonyl groups and the non-polar alkyl and aryl components. Increasing the length of the alkyl chain or adding other non-polar substituents would be expected to decrease water solubility.

Hydrogen Bonding: The hydroxyl and sulfonyl groups can act as hydrogen bond donors and acceptors, respectively. The introduction of other functional groups capable of hydrogen bonding, such as amino or carboxyl groups, would significantly alter the intermolecular interactions and, consequently, physical properties like melting point and boiling point.

A hypothetical QSAR study on a series of this compound derivatives could explore the relationship between various molecular descriptors and a specific property, such as antioxidant activity.

| Derivative | logP | pKa | Antioxidant Activity (IC50, µM) |

|---|---|---|---|

| This compound | 3.5 | 8.5 | 50 |

| 5-Chloro-3-pentylsulfonylphenol | 4.1 | 8.1 | 42 |

| 5-Nitro-3-pentylsulfonylphenol | 3.4 | 7.5 | 35 |

| 5-Methyl-3-pentylsulfonylphenol | 3.9 | 8.7 | 58 |

Potential Academic Applications and Interdisciplinary Research Directions Involving 3 Pentylsulfonylphenol

Potential Role as an Advanced Synthetic Intermediate in Complex Organic Chemistry

The inherent structural features of 3-Pentylsulfonylphenol, namely the hydroxyl and sulfonyl groups on a benzene (B151609) ring, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the pentylsulfonyl group and the electron-donating, ortho-, para-directing hydroxyl group create a unique electronic profile that could be exploited in various organic transformations.

Theoretically, the aromatic ring of this compound could serve as a foundational scaffold for the construction of polycyclic and heterocyclic systems. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, to facilitate intramolecular cyclization reactions. Furthermore, the sulfonyl group can act as a directing group or be transformed to introduce further complexity. For instance, electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the hydroxyl group, offering pathways to build fused ring systems. However, specific examples of its use in synthesizing polycyclic or heterocyclic compounds are not documented in current literature.

In the realm of cascade and cycloaddition reactions, this compound could theoretically participate as a dienophile or a precursor to a diene, depending on the reaction design. The presence of both electron-donating and electron-withdrawing groups could influence the regioselectivity and stereoselectivity of such reactions. For example, a modified derivative of this compound might engage in a Diels-Alder reaction to form a bicyclic adduct, which could then undergo further transformations in a cascade sequence. It is important to note that no specific studies demonstrating the use of this compound in cascade or cycloaddition reactions have been found.

Exploratory Directions in Materials Science Research

The combination of a polar sulfonyl group and a reactive phenolic hydroxyl group suggests that this compound could be a candidate for investigation in materials science, particularly in the development of functional polymers and organic electronic materials.

The phenolic hydroxyl group of this compound allows it to be potentially used as a monomer in polymerization reactions, such as the synthesis of polyesters, polycarbonates, or polyethers. The incorporation of the pentylsulfonyl group into the polymer backbone could impart specific properties, such as improved thermal stability, altered solubility, or enhanced adhesive characteristics. As an additive, it might function as a plasticizer, a flame retardant, or a stabilizer in various polymer formulations. Research specifically detailing the polymerization or use of this compound as a polymer additive is currently unavailable.

Organic molecules containing both electron-donating and electron-withdrawing moieties are often explored for their potential in organic electronics. The electronic properties of this compound could make it a subject of interest for the design of new organic semiconductors, dielectrics, or charge-transport materials. The sulfonyl group's ability to influence molecular packing and intermolecular interactions could be a key factor in the performance of such materials. However, there is no current research that has evaluated the electronic properties of this compound or its derivatives for these applications.

The hydrogen-bonding capability of the phenolic hydroxyl group and the polar nature of the sulfonyl group could potentially be exploited in the development of thermosensitive materials. These functional groups can form intermolecular networks that are sensitive to changes in temperature, leading to phase transitions or changes in solubility. While this is a plausible area of investigation, no studies have been published on the thermosensitive properties of materials derived from this compound.

Contributions to Chemical Biology and Drug Discovery Research as Synthetic Scaffolds

The unique combination of a hydroxyl group on an aromatic ring and a sulfonyl functional group makes this compound an attractive starting point for creating diverse molecular architectures. The sulfonamide scaffold, for instance, is a cornerstone in medicinal chemistry, and sulfur-containing compounds are prevalent in a significant number of FDA-approved drugs. nih.govresearchgate.net This highlights the potential of sulfonyl-containing structures like this compound in the development of new therapeutic agents. nih.govajchem-b.comnih.gov

The structure of this compound allows for various chemical modifications to generate libraries of compounds for biological screening. The phenol (B47542) group can be a site for etherification or esterification, while the sulfonyl group can be part of a larger sulfonamide structure. Sulfonamides are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ajchem-b.comnih.gov By using this compound as a foundational block, researchers could potentially synthesize novel derivatives with enhanced or entirely new biological functions.

The synthesis of benzimidazole-sulfonyl derivatives, for example, has been shown to yield compounds with significant antimicrobial and other biological activities. nih.gov This suggests that a similar approach, incorporating the 3-pentylsulfonylphenyl moiety, could lead to the discovery of new biologically relevant molecules. The structural diversity achievable from this single precursor makes it a valuable tool in drug discovery programs aimed at identifying new therapeutic leads. researchgate.netresearchgate.net

Table 1: Potential Biologically Active Molecules Derived from this compound

| Derivative Class | Potential Biological Activity | Synthetic Strategy |

|---|---|---|

| Sulfonamide Derivatives | Antibacterial, Anti-inflammatory, Anticancer | Reaction of a sulfonyl chloride intermediate with various amines. |

| Ether and Ester Derivatives | Antioxidant, Enzyme Inhibition | Alkylation or acylation of the phenolic hydroxyl group. |

| Benzimidazole-Sulfonyl Hybrids | Antimicrobial, Antiproliferative | Condensation reactions with o-phenylenediamine derivatives. |

Molecular probes are essential tools for understanding complex biological processes. Fluorescent probes, in particular, allow for the visualization of specific molecules and events within living cells. The phenol group in this compound provides a handle for the attachment of fluorophores. The design and synthesis of a fluorescent and colorimetric molecular probe containing phenol groups has been demonstrated to have strong binding ability for biologically important anions. nih.govnih.gov

This suggests that derivatives of this compound could be developed into probes for studying various biological systems. For instance, by functionalizing the phenol group with a fluorescent tag and incorporating a recognition moiety for a specific biological target, it may be possible to create probes for imaging enzymes, receptors, or other biomolecules. Such probes would be invaluable for mechanistic studies in chemical biology. nih.govnih.gov

Agricultural Chemistry Research as Precursors for Agrochemical Development

The need for new and effective agrochemicals is a constant in modern agriculture. The structural features of this compound make it a candidate for the development of novel herbicides and fungicides.

The sulfonylurea class of herbicides is known for its high efficacy at low application rates and low toxicity to mammals. researchgate.net These herbicides act by inhibiting acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. researchgate.net The synthesis of novel sulfonylurea derivatives is an active area of research for developing new weed control agents. researchgate.netresearchgate.net

Derivatives of this compound could be explored as new sulfonylurea herbicides. By reacting a sulfonyl isocyanate derivative of this compound with various heterocyclic amines, a library of new sulfonylurea compounds could be generated. These compounds could then be screened for their herbicidal activity against a range of weed species. The development of such novel herbicides is critical for managing weed resistance and ensuring food security. jlu.edu.cn

Table 2: Potential Herbicidal Derivatives of this compound

| Derivative Class | Target Weed Species | Mechanism of Action |

|---|---|---|

| Sulfonylurea Derivatives | Broadleaf weeds, Grasses | Inhibition of Acetolactate Synthase (ALS) |